Cas no 2241142-05-0 (3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one)

3',4'-Dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one is a spirocyclic compound featuring a fused pyranopyridine core with a cyclohexane moiety. Its unique structural framework offers potential utility in medicinal chemistry and organic synthesis, particularly as a scaffold for developing biologically active molecules. The spirocyclic architecture enhances conformational rigidity, which can improve binding selectivity in target interactions. The presence of a ketone group at the 4'-position provides a reactive handle for further functionalization, enabling derivatization for structure-activity studies. This compound may serve as a valuable intermediate in the synthesis of heterocyclic analogs with applications in pharmaceutical research. Its stability and synthetic versatility make it a promising candidate for exploratory chemistry.
3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one structure
2241142-05-0 structure
Product name:3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one
CAS No:2241142-05-0
MF:C13H15NO2
MW:217.263703584671
CID:6615907
PubChem ID:68356463

3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one Chemical and Physical Properties

Names and Identifiers

    • 3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one
    • EN300-1703657
    • 2241142-05-0
    • SCHEMBL12695177
    • spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
    • 3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
    • Inchi: 1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2
    • InChI Key: ZUNXZPHFHFSONM-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CN=2)C(CC21CCCCC2)=O

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2Ų

3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1703657-0.5g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
0.5g
$1046.0 2023-09-20
Aaron
AR028ON0-5g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
5g
$5380.00 2023-12-15
1PlusChem
1P028OEO-10g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
10g
$7199.00 2023-12-18
Aaron
AR028ON0-2.5g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
2.5g
$3643.00 2023-12-15
Aaron
AR028ON0-10g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
10g
$7965.00 2023-12-15
1PlusChem
1P028OEO-100mg
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
100mg
$638.00 2024-05-25
Enamine
EN300-1703657-1.0g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
1g
$1343.0 2023-06-04
Enamine
EN300-1703657-0.05g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
0.05g
$312.0 2023-09-20
Enamine
EN300-1703657-5.0g
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
5g
$3894.0 2023-06-04
1PlusChem
1P028OEO-500mg
3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-b]pyridine]-4'-one
2241142-05-0 95%
500mg
$1355.00 2024-05-25

3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one Related Literature

Additional information on 3',4'-dihydrospirocyclohexane-1,2'-pyrano2,3-bpyridine-4'-one

Introduction to 3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one (CAS No. 2241142-05-0)

The compound 3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one (CAS No. 2241142-05-0) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its spirocyclic and fused pyridine structures, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The unique architectural features of this compound contribute to its distinct chemical properties, making it a promising candidate for further exploration in therapeutic development.

At the core of this compound's appeal lies its intricate molecular framework. The spirocyclohexane moiety introduces rigidity to the structure, while the pyrano[2,3-b]pyridine scaffold provides a rich platform for functionalization. Such structural motifs are often employed in the design of bioactive molecules due to their ability to mimic natural product scaffolds and interact with biological targets in a predictable manner. The presence of the 4'-one functional group further enhances the compound's versatility, allowing for diverse chemical transformations and derivatization strategies.

In the realm of pharmaceutical research, heterocyclic compounds like 3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one are of particular interest because they frequently exhibit favorable pharmacokinetic profiles and binding affinities. Recent studies have highlighted the role of spirocyclic structures in enhancing metabolic stability and reducing off-target effects, making them attractive for drug development. The pyrido scaffold, in particular, is well-documented for its presence in numerous bioactive natural products and synthetic drugs, further underscoring its importance in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors implicated in human diseases. Preliminary computational studies suggest that the rigid spirocyclic core may facilitate precise binding to protein active sites, while the pyridine rings provide opportunities for hydrogen bonding and hydrophobic interactions. These features make it an ideal candidate for structure-based drug design approaches.

The synthesis of 3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one presents both challenges and opportunities for synthetic chemists. The spirocyclic linkage requires careful control during synthesis to ensure high yield and purity. Advances in catalytic methods have enabled more efficient construction of such motifs, but optimizing reaction conditions remains a key focus area. Additionally, the pyrido scaffold offers multiple sites for functionalization, allowing researchers to tailor the molecule's properties for specific applications.

Recent breakthroughs in synthetic methodologies have opened new avenues for exploring derivatives of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing complex heterocyclic frameworks with high precision. These techniques have allowed chemists to introduce diverse substituents at strategic positions within the molecule, enhancing its pharmacological potential. Such advancements underscore the growing importance of interdisciplinary approaches in modern drug discovery.

The pharmacological profile of 3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one is still under active investigation. Initial studies have revealed promising activities against several disease-related targets, including kinases and ion channels. These findings align with the broader trend toward developing small-molecule inhibitors with high selectivity and potency. Further experimental validation is needed to fully elucidate its therapeutic potential and identify any adverse effects that may arise from prolonged exposure.

In conclusion,3',4'-dihydrospirocyclohexane-1,2'-pyrano[2,3-b]pyridine-4'-one represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its rigid spirocyclic core combined with the versatile pyrido scaffold makes it an attractive scaffold for drug development efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,this compound holds great promise as a foundation for novel therapeutic agents.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.